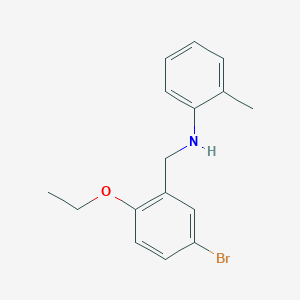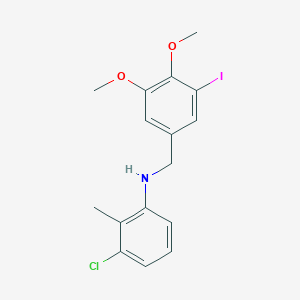![molecular formula C21H26N2O6S B425647 ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425647.png)
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group. This can be achieved through a Mannich reaction, where piperazine reacts with formaldehyde and a methoxyphenyl amine.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the sulfonylphenoxy group is introduced through an esterification reaction with ethyl chloroacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for various receptors in the central nervous system.
Pharmacology: It is used in the development of drugs targeting neurological conditions, such as depression and anxiety.
Biochemistry: It is employed in studies involving receptor-ligand interactions and enzyme inhibition.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring allows it to bind to these receptors, modulating their activity and resulting in therapeutic effects. The methoxyphenyl and sulfonylphenoxy groups enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Ethyl 4-methoxyphenylacetate
Uniqueness
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for high binding affinity to certain receptors, making it a valuable compound in drug development.
Propiedades
Fórmula molecular |
C21H26N2O6S |
|---|---|
Peso molecular |
434.5g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenoxy]acetate |
InChI |
InChI=1S/C21H26N2O6S/c1-3-28-21(24)16-29-19-8-10-20(11-9-19)30(25,26)23-14-12-22(13-15-23)17-4-6-18(27-2)7-5-17/h4-11H,3,12-16H2,1-2H3 |
Clave InChI |
SSJGZMJOTLCVBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425565.png)
![N-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425566.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425568.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425569.png)

![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-N-(4-methoxyphenyl)amine](/img/structure/B425573.png)
![N-(tert-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B425574.png)
![2-{3-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B425575.png)
![N-(2-ethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B425582.png)
![N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B425583.png)
![N-(4-ethylphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B425584.png)
![Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B425585.png)
![N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine](/img/structure/B425586.png)
